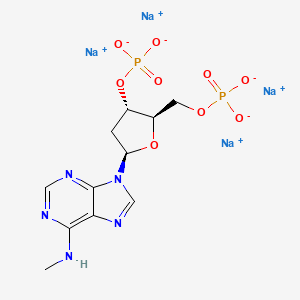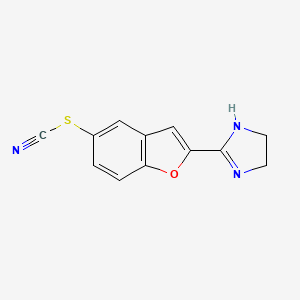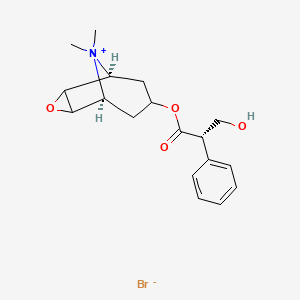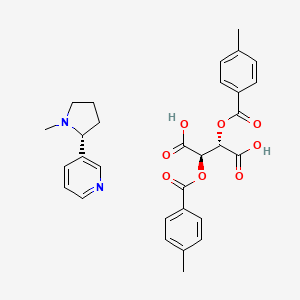
2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt is a chemical compound with the molecular formula C11H13N5Na4O9P2 and a molecular weight of 513.156 g/mol . It is known for its role as a potent, selective, competitive P2Y1 receptor antagonist with a Kb of 100 nM . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt involves multiple steps, starting with the preparation of 2’-deoxyadenosine. The methylation of the N6 position is achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation at the 3’ and 5’ positions is carried out using phosphoric acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, with production capacities ranging from kilograms to metric tons. The synthesis is conducted in cleanroom environments with strict control over reaction conditions to ensure consistency and safety.
化学反応の分析
Types of Reactions
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated and methylated derivatives, which can be further utilized in different research applications .
科学的研究の応用
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleosides.
Biology: Acts as a P2Y1 receptor antagonist, making it valuable in studies related to cell signaling and receptor function.
Medicine: Investigated for its potential therapeutic applications in conditions involving P2Y1 receptors.
Industry: Utilized in the production of high-purity nucleotides for various industrial applications.
作用機序
The compound exerts its effects by selectively binding to and antagonizing the P2Y1 receptor. This receptor is involved in various cellular signaling pathways, including those related to platelet aggregation and vascular function. By inhibiting the P2Y1 receptor, 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt can modulate these pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine 3’,5’-bisphosphate: Lacks the N6-methyl group, resulting in different receptor binding properties.
N6-Methyladenosine 3’,5’-bisphosphate: Contains the N6-methyl group but retains the ribose moiety instead of the deoxyribose.
Uniqueness
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt is unique due to its specific combination of deoxyribose, N6-methyl group, and bisphosphate moieties. This unique structure allows it to selectively and competitively antagonize the P2Y1 receptor with high potency, distinguishing it from other similar compounds .
特性
分子式 |
C11H13N5Na4O9P2 |
|---|---|
分子量 |
513.16 g/mol |
IUPAC名 |
tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
InChIキー |
XLPQPYQWGFCKEY-ZKRIHRHSSA-J |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride](/img/structure/B10763306.png)
![3-Methyl-6-(3-[trifluoromethyl]phenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B10763311.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide](/img/structure/B10763321.png)

![(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B10763331.png)
![8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763336.png)

![[2-[(Hydroxy-oxidophosphoryl)oxymethyl]-5-(6-methylaminopurin-9-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10763347.png)



![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)
![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)

